molecular formula C14H17ClO B14682650 6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol CAS No. 39503-82-7

6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol

Cat. No.: B14682650
CAS No.: 39503-82-7
M. Wt: 236.73 g/mol
InChI Key: MHXGILGJYFOTIO-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol is an organic compound with the molecular formula C14H17ClO It is characterized by a chloro group, a methyl group, a phenyl group, and a hydroxyl group attached to a hept-4-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenylacetylene derivative with a suitable chloroalkane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the alkyne and subsequent nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Pd/C, Lindlar’s catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alkene or alkane

    Substitution: Formation of substituted derivatives with amines or thiols

Scientific Research Applications

6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and hydroxyl groups can influence its binding affinity and specificity towards these targets. Additionally, the alkyne moiety may participate in covalent interactions with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol can be compared with other similar compounds such as:

    6-Chloro-3-methylhept-4-yn-3-ol: Lacks the phenyl group, which may affect its chemical reactivity and biological activity.

    3-Methyl-7-phenylhept-4-yn-3-ol:

    6-Chloro-7-phenylhept-4-yn-3-ol: Lacks the methyl group, which may alter its steric properties and interaction with molecular targets.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

39503-82-7

Molecular Formula

C14H17ClO

Molecular Weight

236.73 g/mol

IUPAC Name

6-chloro-3-methyl-7-phenylhept-4-yn-3-ol

InChI

InChI=1S/C14H17ClO/c1-3-14(2,16)10-9-13(15)11-12-7-5-4-6-8-12/h4-8,13,16H,3,11H2,1-2H3

InChI Key

MHXGILGJYFOTIO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#CC(CC1=CC=CC=C1)Cl)O

Origin of Product

United States

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